molecular formula C18H14ClNO2S B380420 1-[(3-Chloro-6-methoxy-1-benzothien-2-yl)carbonyl]indoline CAS No. 326882-43-3

1-[(3-Chloro-6-methoxy-1-benzothien-2-yl)carbonyl]indoline

Cat. No.: B380420
CAS No.: 326882-43-3
M. Wt: 343.8g/mol
InChI Key: VXFPRIIRVMWHOX-UHFFFAOYSA-N
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Description

1-[(3-Chloro-6-methoxy-1-benzothien-2-yl)carbonyl]indoline is an organic compound that belongs to the class of benzothiophene derivatives. This compound is characterized by the presence of a benzothiophene ring system substituted with a chloro and methoxy group, and an indoline moiety attached via a carbonyl linkage. It is of interest in various fields of research due to its unique structural features and potential biological activities.

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis typically begins with commercially available 3-chloro-6-methoxybenzothiophene and indoline.

    Step 1: The 3-chloro-6-methoxybenzothiophene is first subjected to a Friedel-Crafts acylation reaction using an appropriate acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to introduce the carbonyl group.

    Step 2: The resulting acylated product is then reacted with indoline under basic conditions to form the final compound, this compound.

Industrial Production Methods: Industrial production methods may involve optimization of the above synthetic route to improve yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxylated derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it to a hydroxyl group.

    Substitution: The chloro group can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride or potassium carbonate.

Major Products:

    Oxidation: Hydroxylated derivatives.

    Reduction: Hydroxyindoline derivatives.

    Substitution: Amino or thiol-substituted benzothiophene derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

Mechanism of Action

The mechanism of action of 1-[(3-chloro-6-methoxy-1-benzothien-2-yl)carbonyl]indoline is not fully understood, but it is believed to interact with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in disease processes, leading to its observed biological effects. Further research is needed to elucidate the exact molecular mechanisms.

Comparison with Similar Compounds

    1-[(3-Chloro-1-benzothien-2-yl)carbonyl]indoline: Lacks the methoxy group, which may affect its biological activity and chemical reactivity.

    1-[(3-Methoxy-1-benzothien-2-yl)carbonyl]indoline: Lacks the chloro group, which may influence its properties.

    1-[(3-Chloro-6-methoxy-1-benzothien-2-yl)carbonyl]pyrrole: Contains a pyrrole moiety instead of indoline, leading to different chemical and biological characteristics.

Uniqueness: 1-[(3-Chloro-6-methoxy-1-benzothien-2-yl)carbonyl]indoline is unique due to the presence of both chloro and methoxy groups on the benzothiophene ring, which can significantly influence its chemical reactivity and biological activity. This dual substitution pattern may offer advantages in terms of selectivity and potency in various applications.

Properties

IUPAC Name

(3-chloro-6-methoxy-1-benzothiophen-2-yl)-(2,3-dihydroindol-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClNO2S/c1-22-12-6-7-13-15(10-12)23-17(16(13)19)18(21)20-9-8-11-4-2-3-5-14(11)20/h2-7,10H,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXFPRIIRVMWHOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=C(S2)C(=O)N3CCC4=CC=CC=C43)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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